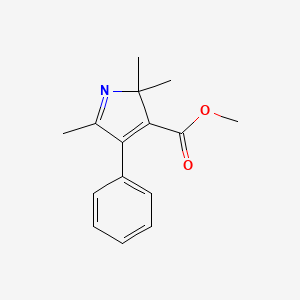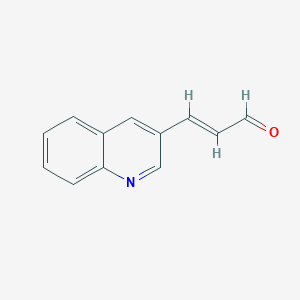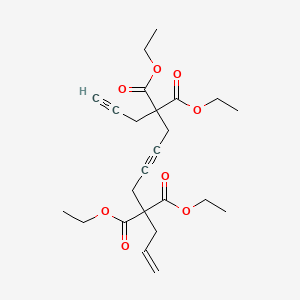
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester is a complex organic compound with a unique structure characterized by the presence of multiple functional groups, including alkenes, alkynes, and ester groups
Preparation Methods
The synthesis of 1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester involves multiple steps, typically starting with the preparation of the dodecene backbone. The synthetic route may include:
Oligomerization of Ethylene: The initial step involves the oligomerization of ethylene to form the dodecene backbone.
Functional Group Introduction:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert alkynes to alkenes or alkanes.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of biochemical pathways and interactions due to its functional groups.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester exerts its effects depends on its interactions with molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing molecular pathways and biological processes. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar compounds to 1-Dodecene-6,11-diyne-4,4,9,9-tetracarboxylic acid, tetraethyl ester include:
1-Dodecene: A simpler alkene with a single double bond.
1-Dodecyne: An alkyne with a single triple bond.
Tetraethyl 1-dodecene-6,11-diyne-4,4,9,9-tetracarboxylate: A closely related ester with similar functional groups.
The uniqueness of this compound lies in its combination of multiple functional groups, which provides versatility in chemical reactions and applications.
Properties
CAS No. |
264873-23-6 |
|---|---|
Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
tetraethyl dodec-1-en-6,11-diyne-3,3,8,8-tetracarboxylate |
InChI |
InChI=1S/C24H32O8/c1-7-15-23(19(25)29-9-3,20(26)30-10-4)17-13-14-18-24(16-8-2,21(27)31-11-5)22(28)32-12-6/h1,8H,2,9-12,15-18H2,3-6H3 |
InChI Key |
MNYOIGCKIUXRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC#CCC(CC#C)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


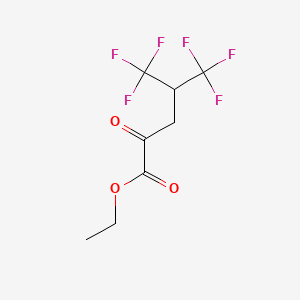
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
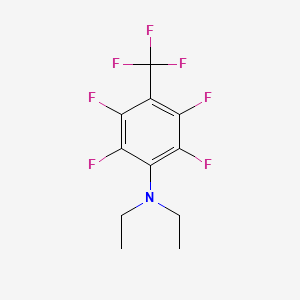
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
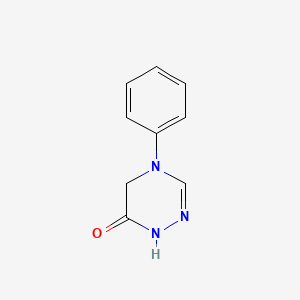
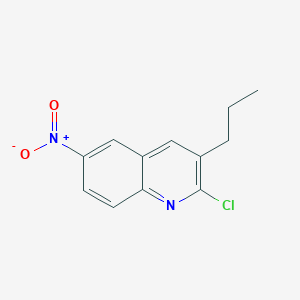

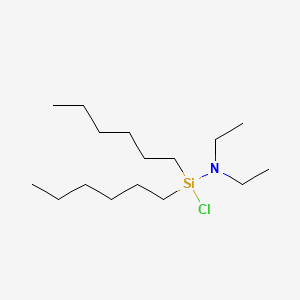
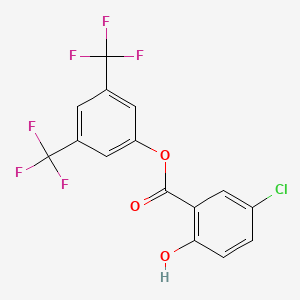
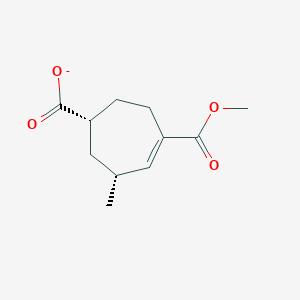
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)
